N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic core. The nitrogen atom of the benzamide is substituted with two distinct groups:
- Furan-2-ylmethyl: A furan-derived methyl group, contributing aromaticity and electronic diversity.
Properties
Molecular Formula |
C19H23NO7S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H23NO7S/c1-24-16-9-13(10-17(25-2)18(16)26-3)19(21)20(11-15-5-4-7-27-15)14-6-8-28(22,23)12-14/h4-5,7,9-10,14H,6,8,11-12H2,1-3H3 |
InChI Key |
TWOBEWUTKTXYSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide: can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the dioxidotetrahydrothiophene ring to a tetrahydrothiophene ring.
Substitution: The furan ring and the trimethoxybenzamide moiety can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dioxidotetrahydrothiophene ring can yield sulfone derivatives, while substitution reactions on the furan ring can introduce new alkyl or aryl groups .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide: has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarities and Modifications
The target compound shares a common 3,4,5-trimethoxybenzamide scaffold with several analogs. Key structural variations lie in the substituents on the nitrogen atom and their electronic/steric effects:
Physical and Spectral Properties
- Analogs: 4a (222–224°C), 4b (217–219°C), 4c (249–251°C) .
- IR Spectroscopy: Sulfone group (S=O) in the target compound shows strong absorption at 1300–1000 cm⁻¹, absent in non-sulfone analogs . Furan C-O-C stretching (~1250 cm⁻¹) and NH/amide C=O (~1650 cm⁻¹) are common .
- NMR Spectroscopy :
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 363.4 g/mol. Its structural features include a tetrahydrothiophene ring, a furan ring, and a trimethoxybenzamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the dioxo group in the tetrahydrothiophene ring suggests potential redox activity, which may influence various biochemical pathways including:
- Signal Transduction : Modulating pathways that regulate cell growth and differentiation.
- Enzyme Inhibition : Acting as an inhibitor for certain enzymes involved in metabolic processes.
- Gene Expression Regulation : Influencing transcription factors that control gene expression.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis through caspase activation and reactive oxygen species (ROS) generation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | ROS generation |
| A549 | 25 | Enzyme inhibition |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
- Case Study on Apoptosis Induction : A study published in Journal of Medicinal Chemistry explored the compound's ability to induce apoptosis in breast cancer cells. The results indicated a dose-dependent increase in apoptotic markers such as Annexin V and caspase-3 activity.
- Antimicrobial Efficacy Testing : In another study reported in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria. It showed significant inhibition at low concentrations compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
